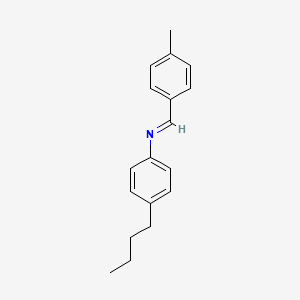

p-Methylbenzylidene p-butylaniline

Description

BenchChem offers high-quality p-Methylbenzylidene p-butylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Methylbenzylidene p-butylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-butylphenyl)-1-(4-methylphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N/c1-3-4-5-16-10-12-18(13-11-16)19-14-17-8-6-15(2)7-9-17/h6-14H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHFMTRVJWKQAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201203005 | |

| Record name | [N(E)]-4-Butyl-N-[(4-methylphenyl)methylene]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38549-81-4 | |

| Record name | Benzenamine, 4-butyl-N-((4-methylphenyl)methylene)-, (N(E))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038549814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-butyl-N-[(4-methylphenyl)methylene]-, [N(E)]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [N(E)]-4-Butyl-N-[(4-methylphenyl)methylene]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of p-Methylbenzylidene p-butylaniline from p-butylaniline

Abstract

This technical guide provides a comprehensive overview of the synthesis of p-Methylbenzylidene p-butylaniline, a significant imine compound, through the condensation reaction of p-butylaniline and p-tolualdehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying reaction mechanism, offers a detailed experimental protocol, and outlines robust methods for purification and characterization. The content is structured to deliver not just procedural steps, but also the scientific rationale behind these choices, ensuring a deep and actionable understanding of the synthesis process.

Introduction

p-Methylbenzylidene p-butylaniline, with the molecular formula C₁₈H₂₁N, is a Schiff base, a class of compounds characterized by the C=N double bond.[1] These imines are pivotal intermediates in organic synthesis and have found applications in materials science and pharmaceutical research.[1] The synthesis of this particular imine from p-butylaniline and p-tolualdehyde is a classic example of a condensation reaction, a fundamental process in organic chemistry where two molecules combine with the elimination of a small molecule, typically water.[2] This guide aims to provide an in-depth, practical, and scientifically grounded resource for the successful synthesis, purification, and verification of p-Methylbenzylidene p-butylaniline.

Reaction Mechanism and Rationale

The formation of p-Methylbenzylidene p-butylaniline proceeds via a nucleophilic addition-elimination reaction between p-butylaniline (a primary amine) and p-tolualdehyde (an aldehyde).[2] The reaction is typically catalyzed by a small amount of acid, which enhances the electrophilicity of the aldehyde's carbonyl carbon.[3]

The mechanism can be delineated into the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the carbonyl group in p-tolualdehyde. This step increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of p-butylaniline attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

-

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a better leaving group (water).

-

Dehydration: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine (iminium ion).

-

Deprotonation: A base (which can be another amine molecule or the solvent) removes the proton from the nitrogen atom, yielding the final imine product, p-Methylbenzylidene p-butylaniline, and regenerating the acid catalyst.

The entire process is reversible, and to drive the equilibrium towards the product side, the water formed during the reaction is often removed, for instance, by using a Dean-Stark apparatus or a drying agent.[4]

Causality in Experimental Choices:

-

Choice of Reactants: p-Butylaniline is selected for its primary amine functionality, which is essential for imine formation. p-Tolualdehyde is chosen as the aldehyde component. The electron-donating methyl group on the aromatic ring of p-tolualdehyde can subtly influence the reactivity of the aldehyde group.[5][6][7]

-

Solvent Selection: Ethanol is a commonly used solvent for this reaction as it effectively dissolves both reactants and is relatively easy to remove after the reaction is complete.[1]

-

Acid Catalysis: While not always strictly necessary, especially with highly nucleophilic amines, acid catalysis significantly accelerates the reaction rate, particularly the dehydration step.[2][3]

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of p-Methylbenzylidene p-butylaniline.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of p-Methylbenzylidene p-butylaniline.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Purity |

| p-Butylaniline | C₁₀H₁₅N | 149.23 | 10.0 g | ≥97% |

| p-Tolualdehyde | C₈H₈O | 120.15 | 8.07 g | ≥97% |

| Ethanol | C₂H₅OH | 46.07 | 100 mL | Anhydrous |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 5 drops | ACS Grade |

Equipment:

-

250 mL round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Magnetic stir bar

-

Beakers and graduated cylinders

-

Buchner funnel and filter paper

-

Rotary evaporator (optional)

Procedure:

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g of p-butylaniline in 50 mL of anhydrous ethanol. Stir the solution using a magnetic stirrer until the aniline is completely dissolved.

-

Aldehyde Addition: To the stirred solution, add 8.07 g of p-tolualdehyde.

-

Catalyst Addition: Add 5 drops of glacial acetic acid to the reaction mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The product may start to precipitate as the solution cools. For complete precipitation, the flask can be placed in an ice bath.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the collected product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight. A typical yield for this reaction is around 65%.[1]

Purification

The crude product obtained after filtration may contain impurities. Recrystallization is a highly effective method for purifying the solid p-Methylbenzylidene p-butylaniline.

Recrystallization Protocol:

-

Solvent Selection: Ethanol is a suitable solvent for the recrystallization of p-Methylbenzylidene p-butylaniline.

-

Dissolution: Transfer the crude product to a beaker and add the minimum amount of hot ethanol required to completely dissolve the solid.

-

Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of the product decreases, and pure crystals will form. The cooling process can be further slowed by placing the beaker in an insulated container.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol. Dry the crystals in a vacuum oven. The purity of the final product can be assessed by its melting point.

Characterization

To confirm the identity and purity of the synthesized p-Methylbenzylidene p-butylaniline, various analytical techniques can be employed.

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the product. The spectra will show characteristic peaks corresponding to the protons and carbons in the molecule, confirming the formation of the imine bond and the presence of the butyl and methyl groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups. The spectrum of the product should show a characteristic absorption band for the C=N (imine) bond, typically in the range of 1690-1640 cm⁻¹. The absence of a broad O-H stretch (from the carbinolamine intermediate) and the characteristic C=O stretch of the starting aldehyde would indicate the completion of the reaction.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound.[8] The mass spectrum of p-Methylbenzylidene p-butylaniline will show a molecular ion peak corresponding to its molecular weight (approximately 251.37 g/mol ).[1]

Physical Properties:

-

Appearance: p-Methylbenzylidene p-butylaniline is typically a yellow solid.[1]

-

Melting Point: The melting point of the purified product should be sharp and consistent with literature values. A broad melting point range would indicate the presence of impurities.

Structural Data Summary

| Property | Value |

| Molecular Formula | C₁₈H₂₁N[1][8] |

| Molecular Weight | 251.37 g/mol [1] |

| IUPAC Name | N-(4-butylphenyl)-1-(4-methylphenyl)methanimine[8] |

| CAS Number | 38549-81-4[1][8] |

Reaction Mechanism Visualization

Caption: Mechanism of the acid-catalyzed formation of an imine.

Conclusion

The synthesis of p-Methylbenzylidene p-butylaniline from p-butylaniline and p-tolualdehyde is a straightforward yet illustrative example of imine formation, a cornerstone reaction in organic chemistry. This guide has provided a comprehensive framework for this synthesis, from the fundamental mechanism to practical experimental procedures and analytical verification. By understanding the causality behind each step and employing rigorous purification and characterization techniques, researchers can confidently and efficiently synthesize this valuable compound for further applications in their respective fields.

References

- EvitaChem. p-Methylbenzylidene p-butylaniline.

-

Master Organic Chemistry. Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Available from: [Link]

-

Sharma, K., et al. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances. (2015). Available from: [Link]

-

C&EN Global Enterprise. ANILINE CATALYZES IMINE FORMATION. ACS Publications. (2006). Available from: [Link]

-

Al-Amiery, A. A., et al. Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Redalyc. (2020). Available from: [Link]

-

PubChem. p-Methylbenzylidene p-butylaniline. National Institutes of Health. Available from: [Link]

-

Organic Chemistry Portal. Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Available from: [Link]

-

PubChemLite. p-Methylbenzylidene p-butylaniline (C18H21N). Université du Luxembourg. Available from: [Link]

-

ResearchGate. Reaction of p-tolualdehyde instead of 1b. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of P-Tolualdehyde in Modern Organic Synthesis. Available from: [Link]

-

Brainly.in. Benzaldehyde, p-tolualdehyde, p-nitrobenzaldehyde, acetophenone.( in nucleophilic addition reactions). (2023). Available from: [Link]

-

Doubtnut. Compare the reactivity order of benzaldehyde, p -tolualdehyde and p - nitrobenzaldehyde. Available from: [Link]

-

NIST. p-Butoxybenzylidene p-butylaniline. NIST Chemistry WebBook. Available from: [Link]

- Google Patents. US4440953A - Purification of N-substituted aminobenzaldehydes.

-

ACS Publications. Separation and Purification of Vanillin and p-Hydroxybenzaldehyde from Grass Lignins. (2020). Available from: [Link]

-

PubChem. (p-Methoxybenzylidene)-p-butylaniline. National Institutes of Health. Available from: [Link]

Sources

- 1. Buy p-Methylbenzylidene p-butylaniline (EVT-427519) | 38549-81-4 [evitachem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. redalyc.org [redalyc.org]

- 4. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. brainly.in [brainly.in]

- 7. Compare the reactivity order of benzaldehyde, p -tolualdehyde and p - nitrobenzaldehyde. [allen.in]

- 8. p-Methylbenzylidene p-butylaniline | C18H21N | CID 123473 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to p-Methylbenzylidene p-butylaniline

This guide provides a comprehensive technical overview of p-Methylbenzylidene p-butylaniline, a significant Schiff base compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's chemical identity, synthesis, characterization, and applications, grounding all information in established scientific principles and methodologies.

Introduction: The Significance of a Versatile Schiff Base

p-Methylbenzylidene p-butylaniline, also known by its IUPAC name N-(4-butylphenyl)-1-(4-methylphenyl)methanimine, is an organic compound belonging to the Schiff base (or imine) class.[1][2] These compounds are characterized by the presence of a carbon-nitrogen double bond (azomethine group), which imparts unique chemical and biological properties.[3][4] Formed from the condensation of an aromatic aldehyde (p-tolualdehyde) and an aromatic amine (p-butylaniline), this molecule serves as a valuable intermediate in organic synthesis and a subject of interest in materials science.[1]

The azomethine linkage is of considerable importance as it is a key structural motif in various biological processes and synthetic systems.[3][4] The lone pair of electrons on the sp² hybridized nitrogen atom allows for the formation of hydrogen bonds with active centers in biological molecules, leading to a wide spectrum of pharmacological activities.[3] Schiff bases and their metal complexes are known to exhibit antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor properties, making them a focal point in medicinal chemistry and drug discovery.[3][5][6][7] This guide will elucidate the foundational chemical aspects of p-Methylbenzylidene p-butylaniline, providing the technical basis for its exploration in these advanced applications.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is paramount for any scientific investigation. The key identifiers and properties of p-Methylbenzylidene p-butylaniline are summarized below.

| Identifier | Value | Source |

| IUPAC Name | N-(4-butylphenyl)-1-(4-methylphenyl)methanimine | [2][8] |

| CAS Number | 38549-81-4 | [1][2] |

| Molecular Formula | C₁₈H₂₁N | [1][2] |

| Molecular Weight | 251.37 g/mol (approx. 251.4 g/mol ) | [1][2] |

| Canonical SMILES | CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C | [2] |

The molecule's architecture consists of a central imine bridge connecting a p-tolyl group (from p-tolualdehyde) and a p-butylaniline moiety. This linear, rod-like structure is crucial for some of its physical properties, such as those related to liquid crystals.[1]

Caption: Chemical structure of p-Methylbenzylidene p-butylaniline.

Synthesis and Purification

The synthesis of p-Methylbenzylidene p-butylaniline is a classic example of Schiff base formation via a condensation reaction. This process is straightforward, efficient, and commonly performed in university and industrial laboratories.

Reaction Scheme: p-Tolualdehyde + p-Butylaniline → p-Methylbenzylidene p-butylaniline + H₂O

Experimental Protocol: Synthesis

This protocol describes a standard laboratory procedure for the synthesis of p-Methylbenzylidene p-butylaniline.

Materials:

-

p-Butylaniline (4-Butylaniline)

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beaker and filtration apparatus (Büchner funnel)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of p-tolualdehyde and p-butylaniline in a minimal amount of absolute ethanol.[1] For example, use 0.1 mol of each reactant.

-

Reaction Setup: Equip the flask with a magnetic stir bar and a reflux condenser.

-

Condensation: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often crystallize or precipitate out of the solution. If not, the solution can be cooled further in an ice bath to induce crystallization.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature. The final product is typically a yellow solid.[1]

Purification: Recrystallization

For applications requiring high purity, recrystallization is the preferred method.

-

Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol or methanol).

-

Allow the solution to cool slowly to room temperature, then in an ice bath, to form well-defined crystals.

-

Collect the purified crystals by vacuum filtration and dry as described above.

Caption: General workflow for the synthesis and purification of the title compound.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of the synthesized p-Methylbenzylidene p-butylaniline is achieved through various spectroscopic techniques. The expected data from key analytical methods are summarized below.

| Technique | Expected Observations |

| FT-IR (Infrared Spectroscopy) | - ~1625 cm⁻¹: Strong absorption peak characteristic of the C=N (imine) stretch. - ~3030 cm⁻¹: C-H stretching for the aromatic rings. - ~2960-2850 cm⁻¹: C-H stretching for the aliphatic butyl and methyl groups. |

| ¹H NMR (Proton NMR) | - ~8.3 ppm: Singlet corresponding to the proton of the imine group (-CH=N-). - ~7.1-7.8 ppm: Multiplets corresponding to the protons on the two aromatic rings. - ~2.6 ppm: Triplet for the -CH₂- group of the butyl chain attached to the aniline ring. - ~2.4 ppm: Singlet for the methyl group (-CH₃) protons on the tolualdehyde ring. - ~0.9-1.6 ppm: Multiplets for the remaining protons of the butyl chain. |

| ¹³C NMR (Carbon NMR) | - ~160 ppm: Signal for the imine carbon (-C=N-). - ~120-152 ppm: Signals for the aromatic carbons. - ~20-35 ppm: Signals for the carbons of the butyl chain and the methyl group. |

| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): A peak at m/z ≈ 251.37, corresponding to the molecular weight of the compound.[1][2] |

Note: Exact chemical shifts (ppm) in NMR may vary slightly depending on the solvent used.

Applications and Scientific Relevance

The unique structural features of p-Methylbenzylidene p-butylaniline and other Schiff bases make them valuable in several scientific and industrial fields.

-

Intermediates in Organic Synthesis: The imine bond is reactive and can be easily hydrolyzed back to the parent amine and aldehyde or reduced to form a secondary amine.[1] This reactivity makes Schiff bases versatile building blocks for the synthesis of more complex molecules, including various heterocyclic compounds and pharmaceutical agents.[3][4]

-

Materials Science: Certain Schiff bases, particularly those with rod-like structures, exhibit liquid crystalline properties.[1][11] N-(4-Methoxybenzylidene)-4-butylaniline (MBBA), a closely related compound, is a well-known nematic liquid crystal used in early display technologies.[12][13] The structural characteristics of p-Methylbenzylidene p-butylaniline suggest potential for investigation in the field of liquid crystals and advanced polymers.[1]

-

Drug Development and Medicinal Chemistry: The azomethine group is a critical pharmacophore in a vast number of biologically active compounds.[3][7] Schiff bases have been extensively studied for a wide range of therapeutic activities, including:

-

Antimicrobial and Antifungal Activity: They can interfere with microbial cell processes.[5][6]

-

Anticancer Activity: Some Schiff bases and their metal complexes show potent activity against various cancer cell lines.[3][4]

-

Anti-inflammatory and Antioxidant Properties: The imine linkage can be involved in scavenging free radicals and modulating inflammatory pathways.[3][4]

-

The combination of the butyl group, which can enhance lipophilicity, and the reactive imine bond makes p-Methylbenzylidene p-butylaniline an interesting candidate for further derivatization and biological screening in drug discovery programs.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling p-Methylbenzylidene p-butylaniline.

-

General Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.

-

Reactivity: The compound may be incompatible with strong oxidizing agents and strong acids. Hydrolysis can occur in the presence of water, especially under acidic or basic conditions.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

p-Methylbenzylidene p-butylaniline is a structurally significant Schiff base with a well-defined synthesis and clear methods of characterization. Its importance extends from its role as a fundamental building block in organic synthesis to its potential applications in materials science and medicinal chemistry. The reactive imine bridge coupled with its aromatic framework provides a versatile scaffold for the development of novel compounds. This guide has provided a detailed technical foundation for researchers and scientists to understand and utilize this compound in their respective fields, encouraging further exploration of its promising properties.

References

-

Sharma, S., et al. (2021). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. Bentham Science Publishers. Available from: [Link]

-

Desai, S., et al. (2016). Role of Schiff Base in Drug Discovery Research. Hilaris Publisher. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 123473, p-Methylbenzylidene p-butylaniline. Available from: [Link]

-

Petrov, P., et al. (2023). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. MDPI. Available from: [Link]

-

Anupama, B., et al. (2022). Biological applications of Schiff bases: An overview. GSC Online Press. Available from: [Link]

-

ResearchGate. (PDF) Recent Applications of Schiff Bases in Biomedical Sciences. Available from: [Link]

-

ResearchGate. The phase diagram for n-(4-methoxybenzylidene)-4-butylaniline (MBBA).... Available from: [Link]

-

Ha, S-T., et al. Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. Available from: [Link]

-

Organic Syntheses. p-TOLUALDEHYDE. Available from: [Link]

-

Clonagen. p-Methylbenzylidene p-Butylaniline p-Methylbenzylidene p- product offer. Available from: [Link]

- Google Patents. CN102816074A - Synthesis method of p-n-butylaniline.

-

Wikipedia. 4-Methylbenzaldehyde. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of p-Tolualdehyde in Modern Chemical Synthesis. Available from: [Link]

-

The Good Scents Company. para-tolualdehyde, 104-87-0. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7725, 4-Methylbenzaldehyde. Available from: [Link]

-

NIST. p-Butoxybenzylidene p-butylaniline. Available from: [Link]

-

SpectraBase. p-Butylaniline - Optional[1H NMR] - Spectrum. Available from: [Link]

Sources

- 1. Buy p-Methylbenzylidene p-butylaniline (EVT-427519) | 38549-81-4 [evitachem.com]

- 2. p-Methylbenzylidene p-butylaniline | C18H21N | CID 123473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. 4-Methylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 10. 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. Buy N-(4-Methoxybenzylidene)-4-butylaniline | 26227-73-6 [smolecule.com]

- 13. MBBA | 26227-73-6 [chemicalbook.com]

An In-Depth Technical Guide to p-Methylbenzylidene p-butylaniline (CAS 38549-81-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of p-Methylbenzylidene p-butylaniline (CAS 38549-81-4), a versatile Schiff base with significant potential in materials science and as a scaffold in medicinal chemistry. This document moves beyond a simple recitation of facts to offer insights into the synthesis, characterization, and potential applications of this compound, grounded in established scientific principles.

Core Molecular Identity and Physicochemical Profile

p-Methylbenzylidene p-butylaniline, systematically named N-(4-butylphenyl)-1-(4-methylphenyl)methanimine, is an organic compound belonging to the N-benzylideneaniline class of Schiff bases.[1][2] Its structure features a central imine (-CH=N-) linkage connecting a p-butylaniline moiety to a p-methylbenzylidene group. This molecular architecture imparts a unique combination of rigidity from the aromatic rings and flexibility from the butyl chain, influencing its physical and chemical properties.[1]

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 38549-81-4 | [1] |

| Molecular Formula | C₁₈H₂₁N | [1] |

| Molecular Weight | 251.37 g/mol | [1] |

| Appearance | Typically a yellow solid | [1] |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane.[1] Insoluble in water.[3] | [1][3] |

| Melting Point | Data for the closely related analogue N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) is 21.1 °C.[4] The flexible butyl tail in p-Methylbenzylidene p-butylaniline is known to reduce the melting point compared to other analogues.[1] | [1][4] |

| Boiling Point | An estimated boiling point for the analogue MBBA is 410.55 °C.[3] | [3] |

| XLogP3 | 5.5 | [2] |

Synthesis and Mechanism

The synthesis of p-Methylbenzylidene p-butylaniline is primarily achieved through a condensation reaction between p-tolualdehyde (p-methylbenzaldehyde) and p-butylaniline.[1] This reaction is a classic example of Schiff base formation, a cornerstone of synthetic organic chemistry.

Reaction Workflow Diagram

Sources

Introduction: The Isomeric Landscape of C18H21N

An In-depth Technical Guide to Key Isomers of C18H21N

The molecular formula C18H21N represents a vast landscape of chemical isomers, each with a unique three-dimensional arrangement of its 41 atoms. While sharing the same elemental composition, these isomers can exhibit profoundly different physicochemical properties, pharmacological activities, and toxicological profiles. This diversity stems from variations in their carbon skeleton, the position and nature of functional groups, and stereochemistry. This guide provides a detailed exploration of several notable C18H21N isomers that have garnered significant interest within the scientific and medical communities: Lefetamine, Diphenidine, and Ephenidine. These compounds, while structurally related as diarylethylamines, serve as compelling case studies in how subtle architectural changes at the molecular level can lead to distinct biological outcomes, ranging from opioid-like analgesia to potent NMDA receptor antagonism.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the synthesis, characterization, and biological properties of these key C18H21N isomers. We will delve into the causality behind experimental choices, provide validated protocols, and ground all mechanistic claims in authoritative scientific literature.

Featured Isomers: Structure and Physicochemical Properties

The selected isomers, while all possessing the C18H21N formula, belong to different subclasses based on their core scaffolds. Lefetamine is a substituted diphenylmethylpiperidine, while Diphenidine and Ephenidine are 1,2-diarylethylamines.

Caption: Mechanism of NMDA receptor antagonism by Diphenidine/Ephenidine.

Synthesis and Analytical Characterization

The synthesis and analysis of these isomers require standard organic chemistry and analytical techniques. The choice of method is dictated by the desired purity, yield, and the need for enantiomeric separation.

Representative Synthesis Workflow: Reductive Amination

A common and efficient method for synthesizing 1,2-diarylethylamines like ephenidine is through reductive amination. This approach offers high yields and uses readily available starting materials.

Caption: General workflow for the synthesis of Ephenidine via reductive amination.

Experimental Protocol: Synthesis of Ephenidine

-

Imine Formation: Dissolve deoxybenzoin (1 equivalent) in a suitable solvent such as methanol or ethanol. Add ethylamine (1.5-2 equivalents) to the solution. The reaction can be catalyzed by a mild acid (e.g., acetic acid) and may require heating under reflux for several hours to drive the condensation reaction to completion, forming the intermediate imine.

-

Reaction Monitoring: The progress of the imine formation can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting ketone.

-

Reduction: Once the imine formation is complete, cool the reaction mixture to 0-5 °C in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise to control the exothermic reaction.

-

Quenching and Extraction: After the reduction is complete (as monitored by TLC or GC-MS), quench the reaction by slowly adding water or a dilute acid. Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified using column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure ephenidine.

Analytical Characterization

Unequivocal identification of C18H21N isomers is crucial for research, forensic, and clinical applications. A combination of chromatographic and spectrometric techniques is standard practice.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for identifying these compounds in complex matrices like urine or plasma. [1]The molecule is first separated from other components based on its volatility and column interaction, then fragmented and detected by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint. For GC-MS analysis, electron ionization (EI) at 70 eV is typically used. [2]* Liquid Chromatography-High Resolution-Mass Spectrometry (LC-HR-MS/MS): This technique is particularly valuable for analyzing metabolites and for samples that are not amenable to GC. It provides high mass accuracy, allowing for the determination of the elemental composition of the parent ion and its fragments, which is essential for confident identification. [1]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of newly synthesized batches of these compounds, confirming the connectivity of atoms within the molecule.

Metabolism and Toxicology

The metabolism of these compounds proceeds through predictable biotransformation pathways, primarily occurring in the liver.

-

Lefetamine: Metabolic pathways include N-oxidation, N-dealkylation to form nor-lefetamine, and hydroxylation of the aromatic rings, followed by conjugation (glucuronidation or sulfation) for excretion. [1]* Ephenidine: Similar to lefetamine, metabolism involves N-oxidation, N-dealkylation, and extensive hydroxylation on both the benzyl and phenyl rings. [3]* Diphenidine: Undergoes extensive metabolism via various pathways. [4]Due to its high lipophilicity, it can accumulate in adipose tissue, potentially leading to a prolonged duration of action and delayed toxicity. [4] Toxicology: The primary toxicity of diphenidine and ephenidine is linked to their NMDA receptor antagonism. Acute intoxication can lead to confusion, agitation, hallucinations, tachycardia, and amnesia. [5]Fatalities associated with these compounds have been reported, often in cases involving multiple substances. [4]Lefetamine's toxicity is associated with its stimulant and opioid-like effects, and it has a known history of abuse. [6][1]

Conclusion and Future Directions

The isomers of C18H21N—Lefetamine, Diphenidine, and Ephenidine—serve as a powerful illustration of structure-activity relationships. A simple rearrangement of the same atoms leads from a codeine-like opioid agonist to potent dissociative anesthetics. This isomeric diversity underscores the complexity of drug design and the challenges faced by regulatory bodies. For drug development professionals, the diarylethylamine scaffold of diphenidine and ephenidine continues to be an area of interest for developing novel therapeutics for neurological and psychiatric disorders, provided that the psychotomimetic and neurotoxic effects can be mitigated through careful molecular modification. A thorough understanding of the synthesis, pharmacology, and analytical signatures of these compounds is essential for advancing research and ensuring public safety.

References

-

World Health Organization. (2020). Critical Review Report: Diphenidine. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 443970, Lefetamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Ephenidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Lefetamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Diphenidine. Retrieved from [Link]

-

World Health Organization. (2020). Critical Review Report: 2-MEO-diphenidine. [Link]

-

Morris, H., & Wallach, J. (2016). Ephenidine: A new psychoactive agent with ketamine-like NMDA receptor antagonist properties. Neuropharmacology, 112(Pt A), 144–149. [Link]

-

Cheméo. (n.d.). Lefetamine (CAS 7262-75-1) - Chemical & Physical Properties. Retrieved from [Link]

-

Wink, C. S., Meyer, G. M., Zapp, J., & Maurer, H. H. (2015). Lefetamine, a controlled drug and pharmaceutical lead of new designer drugs: Synthesis, metabolism, and detectability in urine and human liver preparations using GC-MS, LC-MSn, and LC-high resolution-MS/MS. ResearchGate. [Link]

-

Helander, A., Bäckberg, M., & Hultén, P. (2016). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. ResearchGate. [Link]

-

Science.md. (n.d.). Ephenidine. Retrieved from [Link]

Sources

- 1. Lefetamine, a controlled drug and pharmaceutical lead of new designer drugs: synthesis, metabolism, and detectability in urine and human liver preparations using GC-MS, LC-MS(n), and LC-high resolution-MS/MS. | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Ephenidine - Wikipedia [en.wikipedia.org]

- 4. cdn.who.int [cdn.who.int]

- 5. researchgate.net [researchgate.net]

- 6. Lefetamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to p-Methylbenzylidene p-butylaniline: Synthesis, Characterization, and Context within Liquid Crystal Research

Introduction: Situating a Mesogen Analog

p-Methylbenzylidene p-butylaniline, systematically named N-(4-butylphenyl)-1-(4-methylphenyl)methanimine, is a Schiff base belonging to the class of calamitic (rod-like) organic compounds.[1] Its molecular structure, featuring two para-substituted aromatic rings linked by an imine (-CH=N-) bridge, is characteristic of molecules designed to exhibit liquid crystalline properties. While this specific compound is commercially available and its fundamental synthesis is straightforward, a comprehensive, peer-reviewed publication detailing its original discovery and a full experimental characterization of its physicochemical and mesomorphic properties is not readily found in the mainstream scientific literature.

This guide, therefore, serves as a foundational resource for researchers by providing a detailed, field-proven protocol for its synthesis and characterization. This is achieved by leveraging the extensive and authoritative research conducted on its close structural analog, N-(4-methoxybenzylidene)-4-butylaniline (MBBA), a seminal compound in the development of room-temperature liquid crystal displays.[2][3] The principles, experimental choices, and analytical techniques detailed herein are directly applicable to the synthesis and evaluation of p-Methylbenzylidene p-butylaniline and the broader class of N-benzylideneaniline-based materials.

Molecular Structure and Physicochemical Properties

p-Methylbenzylidene p-butylaniline is an organic compound with the molecular formula C18H21N.[1] It is formed from the condensation of p-butylaniline and p-methylbenzaldehyde.[1] The central imine bond imparts rigidity and facilitates π-conjugation between the p-tolyl and p-butylaniline moieties.[1] This rod-like architecture is a prerequisite for the formation of liquid crystal phases, known as mesophases.

Table 1: Computed Physicochemical Properties of p-Methylbenzylidene p-butylaniline

| Property | Value | Source |

| Molecular Formula | C18H21N | PubChem[4] |

| IUPAC Name | N-(4-butylphenyl)-1-(4-methylphenyl)methanimine | PubChem[4] |

| CAS Number | 38549-81-4 | PubChem[4] |

| Molecular Weight | 251.38 g/mol | PubChem[4] |

| XLogP3 (Computed) | 5.5 | PubChem[4] |

Note: The properties listed are computationally derived and await experimental verification in peer-reviewed literature.

Synthesis: A Validated Condensation Protocol

The synthesis of p-Methylbenzylidene p-butylaniline is achieved via a Schiff base condensation reaction. This reaction involves the nucleophilic attack of the primary amine (p-butylaniline) on the carbonyl carbon of the aldehyde (p-methylbenzaldehyde), followed by the elimination of a water molecule to form the characteristic imine. The following protocol is adapted from the well-established synthesis of MBBA and similar Schiff bases.[2][5]

Experimental Protocol: Synthesis of p-Methylbenzylidene p-butylaniline

1. Reagent Preparation:

-

Combine equimolar amounts of p-methylbenzaldehyde and p-butylaniline in a round-bottom flask. For a representative synthesis, use 10 mmol of each reactant.

-

Add absolute ethanol as a solvent, typically in a volume sufficient to dissolve the reactants upon heating (e.g., 30-50 mL for a 10 mmol scale).

2. Reaction Setup and Execution:

-

Equip the round-bottom flask with a reflux condenser.

-

Heat the mixture to reflux using a heating mantle or oil bath. The causality here is to provide sufficient activation energy for the condensation reaction to proceed at a reasonable rate.

-

Maintain the reflux for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

3. Product Isolation and Purification:

-

Upon completion, remove the heat source and allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the ethanol solution as it cools due to its lower solubility at reduced temperatures.

-

Further cool the mixture in an ice bath to maximize product precipitation.

-

Collect the crude product by vacuum filtration, washing the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

-

For enhanced purity, recrystallize the crude product from a suitable solvent, such as ethanol or methanol. This self-validating step ensures that the final product has a sharp melting point and is free from significant impurities.

Synthesis Workflow Diagram

Caption: Logical workflow for the validation of synthesized p-Methylbenzylidene p-butylaniline.

Mesomorphic Properties and Application Context

The primary scientific interest in p-Methylbenzylidene p-butylaniline lies in its potential to exhibit thermotropic liquid crystal behavior. The substitution of the methoxy group in MBBA with a methyl group would be expected to alter the electronic and steric properties of the molecule, thereby influencing its melting point and the transition temperatures between any liquid crystalline phases and the isotropic liquid state.

For MBBA, the nematic phase exists at room temperature, with a transition from the crystalline to the nematic phase at approximately 21-22°C and a clearing point (nematic to isotropic liquid) at around 47-48°C. [5][6]It is hypothesized that p-Methylbenzylidene p-butylaniline would also exhibit a nematic phase, though likely over a different temperature range. The less polar methyl group, compared to the methoxy group, might lead to a higher melting point and potentially a different nematic range. The investigation of these properties would typically involve:

-

Differential Scanning Calorimetry (DSC): To precisely measure the temperatures and enthalpy changes of phase transitions.

-

Polarized Optical Microscopy (POM): To visually identify the characteristic textures of different liquid crystal phases (e.g., the threaded or schlieren texture of a nematic phase).

The applications for such a compound would be in the realm of materials science, particularly in the formulation of liquid crystal mixtures for display technologies or as a precursor for the synthesis of more complex organic molecules and polymers. [1]

Conclusion

p-Methylbenzylidene p-butylaniline serves as an excellent case study in the design and synthesis of calamitic liquid crystals. While a dedicated body of primary literature on this specific molecule is not extensive, its close structural relationship to the canonical liquid crystal MBBA provides a robust framework for its synthesis and characterization. The protocols and analytical workflows detailed in this guide are grounded in the established principles of organic synthesis and materials characterization, offering a reliable starting point for researchers to produce, verify, and investigate this and other N-benzylideneaniline-based materials. Future experimental work is required to fully elucidate its physicochemical properties and map out its mesophase behavior, thereby firmly placing it within the broader landscape of liquid crystal research.

References

-

Ha, S. T., Lee, T. L., Yeap, G. Y., Lin, H. C., Ito, M. M., & Subramaniam, R. T. (Year). Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. Asian Journal of Chemistry. [Link]

- Ha, S. T., Lee, T. L., Yeap, G. Y., Lin, H. C., Ito, M. M., & Subramaniam, R. T. (2011). Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. Asian Journal of Chemistry, 23(11), 4933-4938.

-

Yoshimi, T., Shima, A., Hagiwara-Norifusa, S., Sugimoto, T., Yamamura, Y., & Saito, K. (2020). Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. Crystals, 10(9), 792. [Link]

-

MDPI. (n.d.). The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Liquid crystalline properties of 4‐hexyloxybenzylidene‐4′‐alkyloxyanilines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of New Schiff Base Ligand derived from 3-hydroxy-benzaldehyde and p-toluidine and its Divalent Metal Ions. Retrieved from [Link]

-

International Journal of Advanced Research. (n.d.). ISSN: 2320-5407. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). synthesis and characterization of schiff base and its transition metal complexes derived from 3-ethoxysalicylaldehyde and p-toluidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). p-Methylbenzylidene p-butylaniline. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. MBBA | 26227-73-6 [chemicalbook.com]

- 4. bp.koyauniversity.org [bp.koyauniversity.org]

- 5. Buy N-(4-Methoxybenzylidene)-4-butylaniline | 26227-73-6 [smolecule.com]

- 6. Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica [mdpi.com]

Spectroscopic data of p-Methylbenzylidene p-butylaniline

An In-depth Technical Guide to the Spectroscopic Data of p-Methylbenzylidene p-butylaniline

Prepared by: Gemini, Senior Application Scientist

Introduction

p-Methylbenzylidene p-butylaniline, also known by its IUPAC name N-(4-butylphenyl)-1-(4-methylphenyl)methanimine, is a Schiff base (or imine) with the chemical formula C₁₈H₂₁N.[1][2] These compounds are characterized by the azomethine (-C=N-) functional group and are synthesized via the condensation of a primary amine with an active carbonyl compound.[3][4] In this case, p-Methylbenzylidene p-butylaniline is formed from the reaction of p-methylbenzaldehyde and p-butylaniline.[5] Schiff bases are pivotal in various fields, including organic synthesis, materials science, and as ligands in coordination chemistry.[5][6]

This guide provides a comprehensive analysis of the spectroscopic data for p-Methylbenzylidene p-butylaniline. As experimental data is not exhaustively available in published literature for all techniques, this document combines verified experimental data with robust, well-justified predictions based on the analysis of precursor molecules and structurally analogous compounds. This approach provides researchers and drug development professionals with a reliable framework for the identification, characterization, and purity assessment of this compound.

Molecular Structure and Key Features

A thorough spectroscopic analysis is predicated on a clear understanding of the molecule's structure. The key features of p-Methylbenzylidene p-butylaniline relevant to spectroscopy are:

-

The Imine (Azomethine) Group (-CH=N-): This is the defining functional group, providing characteristic signals in IR and NMR spectroscopy.

-

Two para-Substituted Benzene Rings: These aromatic systems give rise to complex signals in NMR and distinct absorptions in IR and UV-Vis spectroscopy.

-

A Methyl Group (-CH₃): A simple alkyl substituent providing a sharp, singlet signal in ¹H NMR.

-

A Butyl Group (-CH₂CH₂CH₂CH₃): A four-carbon alkyl chain that produces a characteristic set of coupled signals in ¹H NMR.

Caption: Molecular structure of p-Methylbenzylidene p-butylaniline.

General Synthesis and Analysis Workflow

The synthesis and characterization of the title compound follow a logical progression from reaction to final structural confirmation.

Caption: General workflow for synthesis and spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly effective for separating the analyte from a mixture and confirming its molecular weight.[7][8]

Experimental Protocol (GC-MS)

-

Sample Preparation: Dissolve a small amount (approx. 1 mg) of p-Methylbenzylidene p-butylaniline in a suitable volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the prepared solution into the GC-MS instrument.

-

GC Separation: Utilize a capillary column (e.g., DB-35MS) to separate the compound. An example temperature program could be: start at 60°C, ramp to 300°C, to ensure elution of the compound.[8]

-

MS Analysis: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. Data is collected over a mass range of m/z 50-500.

Data Interpretation

The molecular weight of p-Methylbenzylidene p-butylaniline (C₁₈H₂₁N) is 251.37 g/mol .[5] The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 251.

Table 1: Experimental GC-MS Data

| m/z (Mass/Charge) | Interpretation | Source |

|---|---|---|

| 251 | Molecular Ion [M]⁺ | [1] |

| 208 | [M - C₃H₇]⁺ (Loss of propyl radical) | [1] |

| 118 | [C₈H₈N]⁺ Fragment |[1] |

Data sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center via PubChem.[1] The fragmentation pattern is consistent with the structure of a benzylideneaniline derivative. The loss of a propyl radical (mass 43) from the butyl chain to give the peak at m/z 208 is a characteristic fragmentation pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is a powerful, non-destructive technique for identifying the functional groups present in a compound.[6][7]

Experimental Protocol (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of the solid p-Methylbenzylidene p-butylaniline sample into a fine powder using an agate mortar and pestle.[7]

-

Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) and mix thoroughly.

-

Pellet Formation: Transfer the mixture to a die set and press under high pressure (8-10 tons) to form a transparent pellet.[7]

-

Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Predicted Data and Interpretation

While a specific experimental spectrum for this molecule is not readily published, the expected absorption bands can be accurately predicted based on extensive data for Schiff bases and its constituent functional groups.[3][9] The most critical diagnostic peak is the C=N stretch of the imine group.[7][10]

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Intensity | Rationale / Reference |

|---|---|---|---|

| ~3060 | Aromatic C-H Stretch | Medium | Characteristic for sp² C-H bonds.[7] |

| 2955-2850 | Aliphatic C-H Stretch | Strong | From the butyl and methyl groups. |

| ~1625 | C=N (Imine) Stretch | Strong | Key diagnostic peak for Schiff bases. [6][7] |

| ~1590 | Aromatic C=C Stretch | Medium-Strong | Characteristic of the benzene rings.[7] |

The confirmation of product formation hinges on the appearance of the strong C=N stretching vibration around 1625 cm⁻¹ and the simultaneous disappearance of the C=O stretch from p-methylbenzaldehyde (around 1700 cm⁻¹) and the N-H vibrations from p-butylaniline (around 3400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

-

Spectrometer Setup: Place the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.[7]

-

¹H NMR Acquisition: Acquire the proton spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, a greater number of scans is required. Proton-decoupled mode is standard to produce a spectrum of singlets for each unique carbon.

Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum can be confidently predicted by analyzing the spectra of its parent compound, N-benzylideneaniline, and its precursors.[7][11][12][13]

Table 3: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Multiplicity | Integration | Rationale / Reference |

|---|---|---|---|---|

| ~8.45 | Imine Proton (-CH =N-) | Singlet (s) | 1H | Deshielded proton characteristic of imines. Analogous to N-benzylideneaniline (~8.44 ppm).[7] |

| ~7.85 | Aromatic Protons | Multiplet (m) | 4H | Protons on both rings adjacent to the C=N bond. |

| ~7.40 | Aromatic Protons | Multiplet (m) | 4H | Remaining aromatic protons. |

| ~2.60 | Butyl -CH₂ - (alpha to ring) | Triplet (t) | 2H | Coupled to the adjacent CH₂ group. |

| ~2.40 | Methyl (-CH₃ ) | Singlet (s) | 3H | Uncoupled methyl group on the aromatic ring. |

| ~1.60 | Butyl -CH₂ - (beta) | Multiplet (m) | 2H | Complex splitting from adjacent CH₂ groups. |

| ~1.35 | Butyl -CH₂ - (gamma) | Multiplet (m) | 2H | Complex splitting from adjacent CH₂ groups. |

| ~0.95 | Butyl -CH₃ (terminal) | Triplet (t) | 3H | Coupled to the adjacent CH₂ group. |

Predicted ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum is predicted by combining the known data for N-benzylideneaniline with the expected substituent effects of the methyl and butyl groups.[7][14]

Table 4: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale / Reference |

|---|---|---|

| ~161 | Imine Carbon (-C H=N-) | Highly deshielded carbon of the imine group. Analogous to N-benzylideneaniline (~160.4 ppm).[7] |

| ~150-120 | Aromatic Carbons | Multiple signals expected for the 12 aromatic carbons. The specific shifts are influenced by the substituents and the imine bridge. |

| ~35 | Butyl -C H₂- (alpha) | Carbon directly attached to the aromatic ring. |

| ~33 | Butyl -C H₂- (beta) | |

| ~22 | Butyl -C H₂- (gamma) | |

| ~21 | Methyl (-C H₃) | Typical shift for an aryl-attached methyl carbon.[15] |

| ~14 | Butyl -C H₃ (terminal) | Typical shift for a terminal methyl carbon in an alkyl chain. |

Conclusion

This technical guide provides a multi-faceted spectroscopic profile of p-Methylbenzylidene p-butylaniline. By integrating verified experimental mass spectrometry data with well-established protocols and expertly predicted IR and NMR spectra, a comprehensive analytical framework is established. The key identifiers for this compound are the molecular ion peak at m/z 251 in the mass spectrum, a strong imine (C=N) stretch near 1625 cm⁻¹ in the IR spectrum, and the characteristic imine proton signal around 8.45 ppm in the ¹H NMR spectrum. This guide serves as an authoritative resource for scientists engaged in the synthesis, quality control, and application of this and related Schiff base compounds.

References

-

ResearchGate. (n.d.). IR Spectra of Schiff base ligand. [Online] Available at: [Link]

- Al-Amiery, A. A. (2012). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Organic and Medicinal Chemistry Letters.

- Jenisha, S., Theodore David, J., & Priyadharsini, P. (2015). SCHIFF BASE LIGAND ITS COMPLEXES AND THEIR FT-IR SPECTROSCOPY STUDIES. International Journal of Pharmaceutical Sciences and Research.

- Duru, C. E., et al. (2022). Computational Investigation of Infrared Vibrational Frequency Shift Modes in Schiff Base-Transition Metal Complexes. Journal of Applied Organometallic Chemistry.

-

National Center for Biotechnology Information. (n.d.). p-Methylbenzylidene p-butylaniline. PubChem Compound Database. [Online] Available at: [Link]

- Czylkowska, A., et al. (2022).

-

National Center for Biotechnology Information. (n.d.). N-Benzylideneaniline. PubChem Compound Database. [Online] Available at: [Link]

-

PubChemLite. (n.d.). P-methylbenzylidene p-butylaniline (C18H21N). [Online] Available at: [Link]

- Ha, S.-T., et al. (2011). Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. Malaysian Journal of Chemistry.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Online] Available at: [Link]

-

SpectraBase. (n.d.). p-butyl-N-(p-methoxybenzylidene)aniline - Optional[13C NMR] - Chemical Shifts. [Online] Available at: [Link]

- Mondal, B., & Roy, S. (2017). Supporting Information: Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Chem. Commun.

-

Wikipedia. (n.d.). MBBA. [Online] Available at: [Link]

- Ekoko, B. E., et al. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel.

- Wang, Y., et al. (2021).

-

SpectraBase. (n.d.). p-Butylaniline - Optional[1H NMR] - Spectrum. [Online] Available at: [Link]

Sources

- 1. p-Methylbenzylidene p-butylaniline | C18H21N | CID 123473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. journals-sathyabama.com [journals-sathyabama.com]

- 4. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy p-Methylbenzylidene p-butylaniline (EVT-427519) | 38549-81-4 [evitachem.com]

- 6. jaoc.samipubco.com [jaoc.samipubco.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. [Determination of 14 aniline and benzidine compounds in soil by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sphinxsai.com [sphinxsai.com]

- 10. researchgate.net [researchgate.net]

- 11. N-Benzylideneaniline(538-51-2) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 4-Butylaniline(104-13-2) 1H NMR spectrum [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. rsc.org [rsc.org]

Physical and chemical properties of p-Methylbenzylidene p-butylaniline

An In-Depth Technical Guide to the Physicochemical Properties of p-Methylbenzylidene p-butylaniline

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of p-Methylbenzylidene p-butylaniline, a significant organic compound within the Schiff base family. Known by its IUPAC name, N-(4-butylphenyl)-1-(4-methylphenyl)methanimine, this molecule serves as a valuable intermediate in organic synthesis and a model compound for studying liquid crystalline behavior. This document details its synthesis, physicochemical properties, spectroscopic signature, and thermal characteristics, offering both theoretical insights and practical experimental protocols for researchers in chemistry and materials science.

Introduction and Molecular Architecture

p-Methylbenzylidene p-butylaniline (CAS No: 38549-81-4) is an imine, or Schiff base, formed from the condensation of p-butylaniline and p-methylbenzaldehyde.[1] Its molecular structure is characterized by a central imine (-N=CH-) bridge linking a p-tolyl group to a p-butylaniline moiety.[1] This rigid, rod-like architecture is a key determinant of its material properties, particularly its potential to form liquid crystal phases (mesophases).[1]

The molecule's structure, with its π-conjugated aromatic core and flexible butyl chain, makes it an interesting subject for structure-property relationship studies. It is an analog of the well-studied N-(4-methoxybenzylidene)-4-butylaniline (MBBA), a compound renowned for exhibiting a nematic liquid crystal phase at room temperature.[2][3] The substitution of a methyl group for a methoxy group in p-Methylbenzylidene p-butylaniline allows for comparative studies on how terminal substituents influence phase-transition thermodynamics.[1]

Caption: Molecular Structure of p-Methylbenzylidene p-butylaniline.

Core Physicochemical Properties

A summary of the fundamental properties of p-Methylbenzylidene p-butylaniline is presented below. These computed and experimentally relevant values are essential for its handling, characterization, and application.

| Property | Value | Source |

| IUPAC Name | N-(4-butylphenyl)-1-(4-methylphenyl)methanimine | [4][5] |

| CAS Number | 38549-81-4 | [4][5] |

| Molecular Formula | C₁₈H₂₁N | [1][4] |

| Molecular Weight | 251.37 g/mol | [1][4] |

| Appearance | Typically a yellow solid | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane) | [1] |

| XLogP3 | 5.5 | [4] |

| Monoisotopic Mass | 251.1674 g/mol | [4][6] |

Synthesis and Reaction Chemistry

Synthesis via Condensation Reaction

The most direct and common method for synthesizing p-Methylbenzylidene p-butylaniline is through a condensation reaction.[1] This involves the reaction of equimolar amounts of p-methylbenzaldehyde and p-butylaniline, typically under reflux in a solvent like ethanol, to form the imine and water.[1]

Caption: Synthesis of the target compound via condensation.

Experimental Protocol: Synthesis

-

Reagent Preparation: In a round-bottom flask, dissolve p-butylaniline (1.0 eq) in absolute ethanol.

-

Addition: Add p-methylbenzaldehyde (1.0 eq) dropwise to the solution while stirring.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.

-

Purification: Collect the resulting solid product by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum. A typical yield for this reaction is approximately 65%, contingent on specific conditions.[1]

Chemical Reactivity

The chemical behavior of p-Methylbenzylidene p-butylaniline is dominated by the electrophilic carbon and nucleophilic nitrogen of the imine bond.[1]

-

Hydrolysis: The imine bond is susceptible to hydrolysis, especially under acidic conditions, which regenerates the parent p-butylaniline and p-methylbenzaldehyde.[1]

-

Reduction: The C=N double bond can be reduced to a C-N single bond using reducing agents like sodium borohydride (NaBH₄), yielding the corresponding secondary amine.[1]

Spectroscopic and Structural Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. While specific spectra for this exact compound are not widely published, data can be inferred from its constituent parts and similar Schiff bases.[7][8][9][10]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~8.3-8.5 ppm (s, 1H): Imine proton (-CH=N-). This is typically a sharp singlet and is highly deshielded.[2]

-

δ ~7.1-7.8 ppm (m, 8H): Aromatic protons. The protons on the two benzene rings will appear as a complex multiplet of doublets and triplets.

-

δ ~2.6 ppm (t, 2H): Methylene protons of the butyl group adjacent to the aromatic ring (-CH₂-Ar).

-

δ ~2.4 ppm (s, 3H): Methyl protons of the tolyl group (-CH₃).

-

δ ~0.9-1.7 ppm (m, 7H): Remaining protons of the butyl chain (-CH₂-CH₂-CH₃).

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~160-162 ppm: Imine carbon (-C=N).[2]

-

δ ~115-150 ppm: Aromatic carbons.

-

δ ~14-35 ppm: Aliphatic carbons of the butyl and methyl groups.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

~2850-3000 cm⁻¹: C-H stretching vibrations from the aliphatic butyl and methyl groups.[2][11][12][13]

-

~1620-1630 cm⁻¹: A strong absorption band characteristic of the C=N (imine) stretch, which is a key diagnostic peak.[2]

-

~1500-1600 cm⁻¹: C=C stretching vibrations within the aromatic rings.

UV-Visible (UV-Vis) Spectroscopy

The extended conjugation across the molecule gives rise to characteristic electronic transitions.[14][15][16]

-

π → π* transitions: Strong absorption bands are expected in the UV region (typically 250-350 nm) due to the conjugated system of the aromatic rings and the imine bridge.

-

n → π* transition: A weaker absorption band may be observed at longer wavelengths, corresponding to the transition of a non-bonding electron from the nitrogen lone pair to a π* orbital.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak at m/z = 251, corresponding to the molecular weight of the compound.[4]

-

Key Fragments: Common fragmentation patterns for Schiff bases include cleavage at the C-N and N-Ar bonds. Expected fragment ions would include those corresponding to the tolyl and butylphenyl moieties.[4]

| Spectroscopic Data Summary | |

| ¹H NMR | Imine proton (~8.4 ppm), Aromatic protons (~7.1-7.8 ppm), Aliphatic protons (~0.9-2.6 ppm) |

| IR | C=N stretch (~1625 cm⁻¹), C-H stretch (aliphatic, ~2850-3000 cm⁻¹) |

| MS (EI) | Molecular Ion [M]⁺ at m/z 251 |

Thermal Analysis and Material Properties

Given its structural similarity to known liquid crystals, the thermal behavior of p-Methylbenzylidene p-butylaniline is of significant interest. Techniques such as Differential Scanning calorimetry (DSC) and Polarized Optical Microscopy (POM) are essential for identifying phase transitions.

Experimental Protocol: Thermal Analysis via DSC

-

Sample Preparation: Accurately weigh 3-5 mg of the purified compound into an aluminum DSC pan.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Heating/Cooling Cycle:

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected melting point to erase any thermal history.

-

Cool the sample at the same rate to observe crystallization or glass transitions.

-

Perform a second heating scan to observe the thermal transitions accurately.

-

-

Data Analysis: Analyze the resulting thermogram for endothermic peaks (melting, phase transitions) and exothermic peaks (crystallization). The temperatures and enthalpies of these transitions provide critical data on the material's thermal properties and potential mesophases.

Sources

- 1. Buy p-Methylbenzylidene p-butylaniline (EVT-427519) | 38549-81-4 [evitachem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. p-Methylbenzylidene p-butylaniline | C18H21N | CID 123473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. PubChemLite - P-methylbenzylidene p-butylaniline (C18H21N) [pubchemlite.lcsb.uni.lu]

- 7. pure.mpg.de [pure.mpg.de]

- 8. N-(4-METHOXY-2-HYDROXYBENZYLIDENE)-4-N-BUTYLANILINE(30633-94-4) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. N-benzylidene-4-methylaniline | C14H13N | CID 75276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 4-tert-Butylaniline(769-92-6) IR Spectrum [m.chemicalbook.com]

- 13. 4-Butylaniline(104-13-2) IR Spectrum [m.chemicalbook.com]

- 14. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]

- 15. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Photoluminescence as a Complementary Tool for UV-VIS Spectroscopy to Highlight the Photodegradation of Drugs: A Case Study on Melatonin - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of p-Methylbenzylidene p-butylaniline (MBBA) in Liquid Crystal Science

An In-depth Technical Guide to the Liquid Crystal Phase of p-Methylbenzylidene p-butylaniline (MBBA)

p-Methylbenzylidene p-butylaniline (MBBA) is an organic compound that holds a significant place in the history and development of materials science.[1] It is a Schiff base, synthesized from p-butylaniline and p-methylbenzaldehyde.[1] What makes MBBA particularly noteworthy is its exhibition of a nematic liquid crystal phase at temperatures near ambient conditions.[1][2] This property made it one of the first and most widely studied room-temperature nematic liquid crystals, serving as a model system for fundamental research and a precursor to the materials used in modern liquid crystal displays (LCDs).[3]

The molecule's elongated, rod-like structure is key to its liquid crystalline behavior.[1][4] This anisotropy allows the molecules to possess long-range orientational order, where they tend to align along a common axis, known as the director, while lacking long-range positional order, meaning they can flow like a liquid.[5] This intermediate state of matter, or mesophase, between a crystalline solid and an isotropic liquid, gives rise to unique optical and electrical properties that are the foundation of many technological applications.

This guide provides a comprehensive technical overview of the synthesis, characterization, and properties of the nematic phase of a close analogue, N-(4-methoxybenzylidene)-4-butylaniline, which is also widely referred to as MBBA in scientific literature and is a classic example of this class of liquid crystals.

Synthesis and Purification of MBBA

The synthesis of MBBA is a classic example of a condensation reaction, specifically the formation of an imine (Schiff base) from an aldehyde and an amine.[1][6] The reaction involves the nucleophilic addition of the amine to the aldehyde, followed by the elimination of a water molecule.

Synthesis Protocol

The primary method for synthesizing p-Methylbenzylidene p-butylaniline involves a condensation reaction between p-butylaniline and p-methylbenzaldehyde.[1] A similar procedure is followed for the methoxy analogue using p-anisaldehyde.[6][7]

Reagents and Materials:

-

p-Anisaldehyde (or p-methylbenzaldehyde)

-

p-n-Butylaniline

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Reflux apparatus

-

Stirring hotplate

-

Filtration apparatus

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of p-anisaldehyde and p-n-butylaniline in absolute ethanol.

-

Add a few drops of glacial acetic acid to catalyze the reaction.[7]

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction is typically carried out for several hours.[1][7]

-

Upon completion of the reaction, which can be monitored by thin-layer chromatography, allow the mixture to cool to room temperature.

-

The product, MBBA, will often precipitate out of the solution upon cooling.

-

Isolate the crude product by filtration.

-

Purify the crude product by recrystallization from ethanol to obtain the final, pure liquid crystal.

The purity of the final product is paramount, as impurities can significantly alter the phase transition temperatures and the stability of the liquid crystal phase.

Caption: Workflow for the synthesis of MBBA.

The Nematic Liquid Crystal Phase of MBBA

MBBA is a thermotropic liquid crystal, meaning its phase transitions are induced by changes in temperature.[4][8] As solid MBBA is heated, it transitions into the nematic liquid crystal phase before becoming an isotropic liquid at a higher temperature.

Phase Transition Temperatures

The transition temperatures of MBBA can be influenced by its purity and the experimental conditions. However, typical values are well-documented in the literature.

| Transition | Temperature (K) | Temperature (°C) |

| Crystal to Nematic (TCN) | ~294 - 295.3 K | ~21 - 22.3 °C |

| Nematic to Isotropic (TNI) | ~317 - 318 K | ~44 - 45 °C |

(Note: These values are for the commonly studied N-(4-methoxybenzylidene)-4-butylaniline. The transition of bulk MBBA from the stable crystalline phase to the nematic phase occurs at 295.3 K, and from the nematic phase to the isotropic liquid phase at 317 K.[8] Some studies also report a metastable crystalline phase transition at 294 K.[8])

Experimental Characterization of the Nematic Phase

Several analytical techniques are essential for characterizing the liquid crystal phases of MBBA. The following sections detail the principles and protocols for the most common methods.

Differential Scanning Calorimetry (DSC)